4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester
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Overview
Description
4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester is an organic compound with the molecular formula C11H11NOS2 It is a derivative of thiobenzoic acid and thiazole, featuring a thiazole ring attached to a thiobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester typically involves the reaction of 4-Methyl-thiobenzoic acid with 4,5-dihydro-thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic substitution may involve reagents like bromine or chlorine, while nucleophilic substitution can use reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester: Similar structure but with a methoxy group instead of a methyl group.
Thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester: Lacks the methyl group on the benzene ring.
4-Methylcatechol: Similar aromatic structure but lacks the thiazole ring.
Uniqueness
4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester is unique due to the presence of both a thiazole ring and a thiobenzoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NOS2 |
---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
S-(4,5-dihydro-1,3-thiazol-2-yl) 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)10(13)15-11-12-6-7-14-11/h2-5H,6-7H2,1H3 |
InChI Key |
YUHPMCGZMGYTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)SC2=NCCS2 |
Origin of Product |
United States |
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